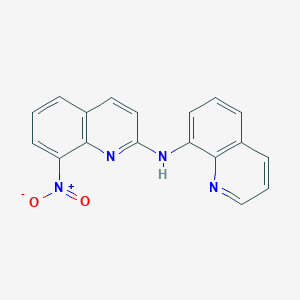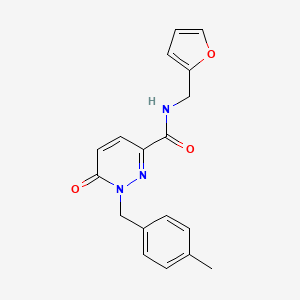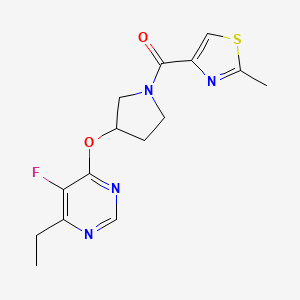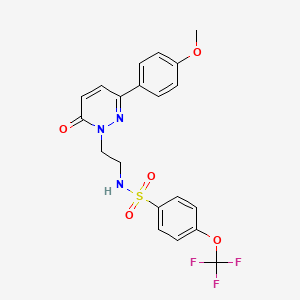 (2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle CAS No. 1115900-80-5"
>
(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle CAS No. 1115900-80-5"
>
5-{[(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes sulfonyl, methoxybenzyl, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CCOC(=O)c1c(c(c([nH]1)CN(Cc2ccc(cc2)OC)S(=O)(=O)c3cc(ccc3F)F)C)C . This string describes the structure of the molecule in terms of the connectivity of its atoms. Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrole ring is aromatic and can undergo electrophilic substitution . The sulfonyl group could potentially participate in substitution reactions, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé divers dérivés de l'indole à des fins antivirales. Par exemple, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A .
- De plus, les dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré des effets antiviraux puissants contre le virus Coxsackie B4 .
- Des composés comme le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités anti-inflammatoires et analgésiques .
- Les dérivés de la N-arylsulfonyl-3-acétylindole ont été évalués comme inhibiteurs du VIH-1. Des composés comme la (4-méthyl-(phénylsulfonyl)-1H-indol-3-yl)éthanone et la (1-(4-éthylphénylsulfonyl)-4-méthyl-1H-indol-3-yl)éthanone ont montré une activité anti-VIH-1 prometteuse .
Activité antivirale
Propriétés anti-inflammatoires
Activité anti-VIH
Autres activités biologiques
En résumé, l'échafaudage de l'indole dans le 5-{[(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle offre un paysage riche pour la recherche scientifique, couvrant diverses possibilités thérapeutiques. Les chercheurs continuent d'explorer son potentiel dans différents domaines, et d'autres études dévoileront de nouvelles applications et mécanismes d'action . 🌟
Orientations Futures
The compound could potentially be explored for various applications, given its complex structure and the presence of several functional groups. For example, it could be investigated for biological activity, given that both pyrrole and sulfonyl groups are found in many biologically active compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate' involves the reaction of 4-methoxybenzylamine with 2-fluorobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid and ethyl chloroformate to obtain the final product.", "Starting Materials": [ "4-methoxybenzylamine", "2-fluorobenzenesulfonyl chloride", "3,4-dimethyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.", "Step 3: Finally, the amide product is reacted with ethyl chloroformate in the presence of a base such as triethylamine to obtain the final product, 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate'." ] } | |
Numéro CAS |
1115900-80-5 |
Formule moléculaire |
C23H20N6O3S |
Poids moléculaire |
460.51 |
Nom IUPAC |
5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
Clé InChI |
IFTBVMMTALMTGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)
![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)






